molecular formula C3H8ClNO B1625242 N,N-dimethylformamide;hydrochloride CAS No. 3397-76-0

N,N-dimethylformamide;hydrochloride

Cat. No.: B1625242
CAS No.: 3397-76-0
M. Wt: 109.55 g/mol
InChI Key: SAVROPQJUYSBDD-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide hydrochloride (DMF·HCl) is a hydrochloride salt derived from N,N-dimethylformamide (DMF), a polar aprotic solvent widely used in organic synthesis. The formation of DMF·HCl typically involves protonation of the carbonyl oxygen in DMF, followed by salt formation with a chloride counterion. This compound is synthesized by treating DMF with hydrochloric acid (HCl) in ethanol or other solvents, as seen in multi-step syntheses of bioactive molecules like diaryl urea derivatives . DMF·HCl serves as an electrophilic reagent or intermediate in reactions such as formamidinium salt formation, coupling reactions, and the preparation of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethylformamide hydrogen chloride complex typically involves the direct reaction of dimethylformamide with hydrogen chloride gas. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

(CH3)2NC(O)H+HCl(CH3)2NC(O)HHCl(CH₃)₂NC(O)H + HCl \rightarrow (CH₃)₂NC(O)H \cdot HCl (CH3​)2​NC(O)H+HCl→(CH3​)2​NC(O)H⋅HCl

This reaction is exothermic and should be conducted in a well-ventilated area or under a fume hood to avoid the inhalation of hydrogen chloride gas. The reaction mixture is often cooled to control the exothermic nature of the reaction and to ensure the stability of the complex.

Industrial Production Methods

In industrial settings, the production of dimethylformamide hydrogen chloride complex may involve the use of specialized equipment to handle the reactants and control the reaction conditions. The process may include the use of reactors equipped with cooling systems to manage the heat generated during the reaction. Additionally, the purity of the reactants and the control of reaction parameters such as temperature and pressure are crucial to obtaining a high yield of the desired complex.

Chemical Reactions Analysis

Substitution Reactions

DMF·HCl facilitates nucleophilic substitution reactions, where the chloride ion acts as a nucleophile. For example:

  • SN2 Reactions : In the presence of alkyl halides, DMF·HCl can promote displacement reactions. The chloride ion attacks electrophilic carbon centers, forming substituted products.

  • Acylation : DMF·HCl enhances the reactivity of acyl chlorides by stabilizing intermediates through polar interactions .

Example :
Reaction of p-tolyllithium with DMF·HCl followed by hydroxylamine hydrochloride yields 4-methylbenzaldehyde oxime through sequential formylation and oximation .

Addition Reactions

The complex participates in electrophilic and nucleophilic additions:

  • Carbonyl Additions : HCl in DMF·HCl can protonate carbonyl oxygen, increasing electrophilicity for nucleophilic attack (e.g., Grignard or organolithium additions) .

  • Alkyne Functionalization : DMF·HCl enables carbamoylation of terminal alkynes under oxidative conditions, forming N,N-dimethylpropiolamides .

Table 1: Key Addition Reactions

Reaction TypeReagents/ConditionsProductReference
Alkyne CarbamoylationTerminal alkyne, Cu catalysis, DMF·HClN,N-dimethylpropiolamide
Aldehyde Formationp-tolyllithium, DMF·HCl, NH2_2OH·HCl4-methylbenzaldehyde oxime

Decomposition Pathways

DMF·HCl decomposes under thermal or basic conditions:

  • Thermal Decomposition : At elevated temperatures (>100°C), DMF·HCl dissociates into DMF and HCl gas, which can be utilized in situ for acid-catalyzed reactions .

  • Hydrolysis : In aqueous media, hydrolysis yields dimethylamine and formic acid, though this pathway is less common in anhydrous conditions .

Role in Oxidative Transformations

DMF·HCl participates in oxidative carbamoylation and formylation:

  • Oxidative Carbamoylation : Pd(II)-catalyzed reactions with DMF·HCl yield N,N-dimethylamides from aromatic substrates .

  • Vilsmeier-Haack Analogs : While not a direct reagent, DMF·HCl can mimic Vilsmeier conditions by generating electrophilic species in the presence of POCl3_3 .

Example :
In the presence of Pd(II) and ytterbium oxide, DMF·HCl facilitates the carbamoylation of isoquinoline N-oxides to form N,N-dimethylpicolinamides .

Redox Reactions

DMF·HCl acts as a proton donor in reduction processes:

  • Transfer Hydrogenation : In combination with metal catalysts, it provides protons for the reduction of unsaturated bonds .

  • Mercaptan Synthesis : DMF·HCl enables the addition of thiols to carbonyl compounds under acidic conditions .

Scientific Research Applications

Scientific Research Applications

  • Solvent for Chemical Reactions
    • DMF·HCl is commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. Its high boiling point and low volatility make it ideal for reactions requiring elevated temperatures.
  • Reagent in Synthesis
    • It acts as a reagent in various chemical transformations, including:
      • Amination Reactions : DMF·HCl facilitates the conversion of aryl halides to amines, which is crucial in pharmaceutical synthesis .
      • Carbonylation Reactions : The compound can be employed in carbonylation processes where carbon monoxide is introduced into organic molecules .
  • Catalyst for Polymerization
    • DMF·HCl serves as an effective catalyst in polymerization reactions, particularly in the synthesis of polyamide and polyurethane materials. It enhances the reaction rates and yields of these polymers .
  • Electrospinning
    • In materials science, DMF·HCl is utilized as a solvent for electrospinning processes, allowing the production of nanofibers from various polymers .
  • Passivation in Perovskite Solar Cells
    • Recent studies indicate that DMF·HCl can improve the quality of perovskite films used in solar cells by reducing defect states through passivation techniques . This application is critical for enhancing the efficiency and stability of solar cells.

Case Study 1: Hepatotoxicity

A notable case report highlighted acute hepatic failure following exposure to DMF due to its hepatotoxic properties when inhaled or absorbed through the skin. The patient required intensive medical intervention but recovered with appropriate treatment . This case underscores the importance of handling DMF·HCl with care, especially in laboratory settings.

Case Study 2: Environmental Impact

A study investigating the inhalation toxicity of DMF revealed significant liver damage in animal models exposed to high concentrations over prolonged periods. The findings emphasize the need for stringent safety measures when using DMF·HCl in industrial applications .

Data Tables

Application AreaSpecific UseKey Benefits
Organic SynthesisSolvent and reagent for aminationHigh solubility and reactivity
Polymer ChemistryCatalyst for polymerizationEnhanced reaction rates
Materials ScienceElectrospinningProduction of nanofibers
Renewable EnergyPassivation agent for solar cellsImproved efficiency and stability
Toxicological StudiesFindingsImplications
Inhalation ToxicityLiver damage observed in animal studiesNeed for protective measures
HepatotoxicityAcute liver failure caseHighlighted risks associated with exposure

Mechanism of Action

The mechanism by which dimethylformamide hydrogen chloride complex exerts its effects involves the interaction of the complex with various molecular targets. The hydrogen chloride component can act as a proton donor, facilitating protonation reactions. The dimethylformamide component can act as a polar aprotic solvent, stabilizing reaction intermediates and facilitating nucleophilic substitution reactions. The complex can also participate in hydrogen bonding interactions, influencing the reactivity and stability of other molecules in the reaction mixture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diphenylformamide Chloride

  • Structure : Features two phenyl groups attached to the amide nitrogen, with a chloride counterion.
  • Synthesis : Reacting N,N-diphenylformamide with oxalyl chloride generates a dichloro intermediate, which reacts with aromatic amines (e.g., diphenylamine) to form formamidinium salts like (13) and (14) .
  • Reactivity : Acts as an electrophilic agent in aromatic substitution reactions, differing from DMF·HCl in its higher steric hindrance and electron-withdrawing phenyl groups.
  • Applications : Used in synthesizing substituted benzaldehydes and formamidinium salts for organic transformations .

N,N-Dimethylhydroxylamine Hydrochloride

  • Structure : Contains a hydroxylamine group (N-hydroxy-N-methyl) with a chloride counterion.
  • Synthesis : Prepared by reacting hydroxylamine with HCl or via functional group interconversion in hydroxamate syntheses .
  • Reactivity : Participates in nucleophilic reactions, such as oxime formation, contrasting with DMF·HCl’s electrophilic behavior.
  • Applications : Key in synthesizing hydroxamic acids (e.g., histone deacetylase inhibitors) and modifying natural products .

EDC Hydrochloride (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Hydrochloride)

  • Structure : A carbodiimide with a tertiary amine and ethyl group, stabilized by HCl.
  • Synthesis: Formed via carbodiimide-mediated condensation reactions, often using dimethylaminopropyl precursors .
  • Reactivity : Functions as a peptide coupling agent by activating carboxylic acids, unlike DMF·HCl’s role in electrophilic substitutions.
  • Applications : Widely used in bioconjugation and solid-phase peptide synthesis .

Formamidine Hydrochloride

  • Structure : Features a protonated formamidine group (NH₂–C=NH⁺) with Cl⁻.
  • Synthesis : Prepared by treating formamidine with HCl or via hydrolysis of nitriles .
  • Reactivity : Serves as a precursor in heterocyclic chemistry (e.g., triazine synthesis), differing in its ability to donate NH₂ groups.
  • Applications : Used in pharmaceuticals and agrochemicals .

Comparative Data Table

Compound Parent Structure Key Structural Features Synthesis Method Reactivity/Applications
N,N-Dimethylformamide·HCl DMF Protonated amide, Cl⁻ counterion HCl treatment in ethanol Electrophilic coupling, intermediate
N,N-Diphenylformamide Chloride Diphenylformamide Phenyl groups, Cl⁻ counterion Oxalyl chloride reaction Aromatic substitution, salt formation
N,N-Dimethylhydroxylamine·HCl Dimethylhydroxylamine N-hydroxy-N-methyl, Cl⁻ Hydroxylamine + HCl Hydroxamate synthesis
EDC·HCl Carbodiimide Ethylcarbodiimide, Cl⁻ Carbodiimide condensation Peptide coupling
Formamidine·HCl Formamidine NH₂–C=NH⁺, Cl⁻ Formamidine + HCl Heterocyclic synthesis

Key Differences and Challenges

  • Steric and Electronic Effects : Phenyl groups in diphenylformamide chloride reduce reactivity compared to DMF·HCl’s methyl groups .
  • Mechanistic Divergence : While DMF·HCl acts as an electrophile, EDC·HCl activates carboxyl groups via intermediate oxazolium species .
  • Data Limitations : Solubility, melting points, and stability data for these hydrochlorides are underreported in the literature, highlighting a research gap.

Properties

CAS No.

3397-76-0

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

N,N-dimethylformamide;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H

InChI Key

SAVROPQJUYSBDD-UHFFFAOYSA-N

SMILES

CN(C)C=O.Cl

Canonical SMILES

CN(C)C=O.Cl

Origin of Product

United States

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